Cas no 2229664-83-7 (2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol)

2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol is a versatile organic compound characterized by its distinct structure and functional group. Its unique arrangement of fluorine, methyl, and phenyl substituents on the but-3-en-1-ol backbone offers significant advantages in various chemical reactions, including nucleophilic addition and electrophilic substitution. This compound's synthetic utility is enhanced by its ability to participate in complex transformations, making it a valuable building block in organic synthesis.
2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol structure
2229664-83-7 structure
商品名:2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol
CAS番号:2229664-83-7
MF:C11H12F2O
メガワット:198.209190368652
CID:5866231
PubChem ID:165676701

2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol 化学的及び物理的性質

名前と識別子

    • 2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol
    • 2229664-83-7
    • EN300-1879922
    • インチ: 1S/C11H12F2O/c1-9(11(12,13)8-14)7-10-5-3-2-4-6-10/h2-7,14H,8H2,1H3/b9-7+
    • InChIKey: GQEPAHNLZKNLEP-VQHVLOKHSA-N
    • ほほえんだ: FC(CO)(/C(/C)=C/C1C=CC=CC=1)F

計算された属性

  • せいみつぶんしりょう: 198.08562133g/mol
  • どういたいしつりょう: 198.08562133g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1879922-0.25g
2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol
2229664-83-7
0.25g
$1078.0 2023-09-18
Enamine
EN300-1879922-1.0g
2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol
2229664-83-7
1g
$1172.0 2023-06-01
Enamine
EN300-1879922-2.5g
2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol
2229664-83-7
2.5g
$2295.0 2023-09-18
Enamine
EN300-1879922-5.0g
2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol
2229664-83-7
5g
$3396.0 2023-06-01
Enamine
EN300-1879922-0.1g
2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol
2229664-83-7
0.1g
$1031.0 2023-09-18
Enamine
EN300-1879922-1g
2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol
2229664-83-7
1g
$1172.0 2023-09-18
Enamine
EN300-1879922-0.05g
2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol
2229664-83-7
0.05g
$983.0 2023-09-18
Enamine
EN300-1879922-0.5g
2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol
2229664-83-7
0.5g
$1124.0 2023-09-18
Enamine
EN300-1879922-10.0g
2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol
2229664-83-7
10g
$5037.0 2023-06-01
Enamine
EN300-1879922-5g
2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol
2229664-83-7
5g
$3396.0 2023-09-18

2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol 関連文献

2,2-difluoro-3-methyl-4-phenylbut-3-en-1-olに関する追加情報

Introduction to 2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol (CAS No: 2229664-83-7)

2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol, identified by its unique Chemical Abstracts Service (CAS) number 2229664-83-7, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, featuring a conjugated system with fluoro and phenyl substituents, exhibits intriguing structural and electronic properties that make it a valuable candidate for further investigation. The presence of both difluoro and methyl groups introduces a balance of electron-withdrawing and electron-donating effects, which can influence its reactivity and potential applications in synthetic chemistry and drug development.

The compound’s structure, characterized by a butenol backbone with phenyl and difluoro substituents, positions it as a versatile building block for more complex molecules. Such structural features are often exploited in the design of novel pharmaceuticals, where specific functional groups can modulate bioactivity and pharmacokinetic profiles. The methyl group at the third carbon further diversifies its chemical behavior, enabling various derivatization strategies that could enhance its utility in medicinal chemistry.

In recent years, there has been growing interest in fluorinated compounds due to their enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. The difluoro moiety in particular is known to improve the pharmacokinetic properties of drug candidates by increasing their resistance to enzymatic degradation. This has led to extensive research into fluorinated analogs of existing drugs, as well as the development of entirely new therapeutic agents. The synthesis of 2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol exemplifies this trend, offering a scaffold that could be modified to target specific disease pathways.

One of the most compelling aspects of this compound is its potential application in the synthesis of bioactive molecules. The conjugated double bond system, combined with the electron-deficient nature imparted by the difluoro group, suggests that it may serve as an effective intermediate for constructing heterocyclic scaffolds or for cross-coupling reactions that are prevalent in modern drug discovery. Additionally, the phenyl ring provides a site for further functionalization, allowing chemists to tailor the molecule’s properties for particular biological activities.

Recent advancements in computational chemistry have also highlighted the importance of understanding molecular interactions at a quantum mechanical level. Studies using density functional theory (DFT) have shown that compounds like 2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol exhibit unique electronic distributions that could make them effective ligands for enzymes or receptors involved in metabolic disorders. These theoretical insights have guided experimental efforts to optimize synthetic routes and explore new derivatives with improved pharmacological profiles.

The pharmaceutical industry has long recognized the value of structural diversity in drug discovery programs. By incorporating elements such as difluoro, methyl, and phenyl groups into molecular frameworks, researchers can fine-tune key parameters such as solubility, permeability, and binding affinity. The compound under discussion represents an excellent example of how structural modifications can lead to novel therapeutic entities. Its potential applications span multiple therapeutic areas, including oncology, immunology, and central nervous system disorders.

Furthermore, the environmental impact of fluorinated compounds has been a topic of increasing scrutiny in recent years. While these molecules offer numerous advantages from a pharmacological standpoint, their persistence in the environment raises concerns about long-term ecological safety. To address this issue, researchers are actively exploring greener synthetic methods that minimize waste and reduce reliance on hazardous reagents. The development of efficient synthetic routes for compounds like 2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol is therefore not only scientifically important but also ethically relevant.

In conclusion,2,2-difluoro-3-methyl-4-phenylbut-3-en-1-o, with its CAS number 2229664-83-,7, represents a promising candidate for further exploration in pharmaceutical chemistry. Its unique structural features—combining difluoro, methyl, and phenyl substituents—make it an attractive scaffold for designing new drugs with improved bioactivity and pharmacokinetic properties. As computational methods continue to advance our understanding of molecular interactions,this compound will undoubtedly play a significant role in future drug development efforts.

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